molecular formula C21H20ClN3O3S B11143982 2-[acetyl(benzyl)amino]-N-(3-chloro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

2-[acetyl(benzyl)amino]-N-(3-chloro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11143982
M. Wt: 429.9 g/mol
InChI Key: IAANNKPDSCZDGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[acetyl(benzyl)amino]-N-(3-chloro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-[acetyl(benzyl)amino]-N-(3-chloro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps. One common method includes the reaction of 2-amino-5-benzyl-1,3-thiazoles with acid chlorides in the presence of triethylamine in a dioxane medium . This reaction is followed by further modifications to introduce the acetyl, chloro, and methoxy groups under controlled conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[acetyl(benzyl)amino]-N-(3-chloro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it could act as an inhibitor of protein kinases, which are involved in cell signaling pathways related to cancer .

Properties

Molecular Formula

C21H20ClN3O3S

Molecular Weight

429.9 g/mol

IUPAC Name

2-[acetyl(benzyl)amino]-N-(3-chloro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C21H20ClN3O3S/c1-13-19(20(27)24-16-9-10-18(28-3)17(22)11-16)29-21(23-13)25(14(2)26)12-15-7-5-4-6-8-15/h4-11H,12H2,1-3H3,(H,24,27)

InChI Key

IAANNKPDSCZDGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(CC2=CC=CC=C2)C(=O)C)C(=O)NC3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.